molecular formula C21H18N4O2S B11994925 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11994925
M. Wt: 390.5 g/mol
InChI Key: QYQAKNHNPNIZKW-LPYMAVHISA-N
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Description

The compound 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method is the condensation reaction between 2-methoxynaphthalene-1-carbaldehyde and 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The Schiff base can be reduced to the corresponding amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties. The presence of the triazole ring and the Schiff base moiety allows for strong interactions with metal ions, which can also contribute to its biological activity.

Comparison with Similar Compounds

4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-thiol: Lacks the methoxynaphthalene and methoxyphenyl groups, resulting in different chemical properties and biological activities.

    4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a hydroxy group, which can alter its reactivity and biological effects.

The uniqueness of This compound

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18N4O2S/c1-26-16-10-7-15(8-11-16)20-23-24-21(28)25(20)22-13-18-17-6-4-3-5-14(17)9-12-19(18)27-2/h3-13H,1-2H3,(H,24,28)/b22-13+

InChI Key

QYQAKNHNPNIZKW-LPYMAVHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)OC

Origin of Product

United States

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